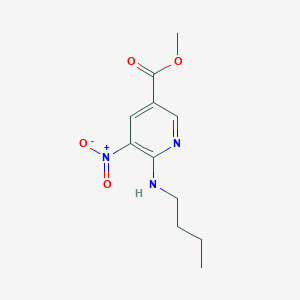

Methyl 6-(butylamino)-5-nitropyridine-3-carboxylate

Descripción

Propiedades

IUPAC Name |

methyl 6-(butylamino)-5-nitropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4/c1-3-4-5-12-10-9(14(16)17)6-8(7-13-10)11(15)18-2/h6-7H,3-5H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWOGOUUYKXSDFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(C=C(C=N1)C(=O)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(butylamino)-5-nitropyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the nitration of pyridine derivatives to introduce the nitro group. This is followed by the substitution of the nitro group with a butylamino group through nucleophilic substitution reactions. The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

In industrial settings, the production of Methyl 6-(butylamino)-5-nitropyridine-3-carboxylate may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Análisis De Reacciones Químicas

Reaction Mechanisms

The mechanisms involved in these reactions are critical for understanding the behavior of methyl 6-(butylamino)-5-nitropyridine-3-carboxylate:

- Nitration Mechanism : The nitration process involves electrophilic aromatic substitution where the nitro group is introduced into the pyridine ring, often favoring positions that are ortho or para to existing electron-withdrawing groups due to their electron-deficient nature .

- Amination Mechanism : In nucleophilic aromatic substitution, the butylamine acts as a nucleophile attacking the electrophilic carbon atom adjacent to the nitro group, leading to substitution and formation of the butylamino derivative .

Purification Techniques

Post-synthesis, purification techniques such as recrystallization and chromatography are employed to isolate and purify methyl 6-(butylamino)-5-nitropyridine-3-carboxylate, ensuring high yield and purity for further applications.

Comparative Analysis with Related Compounds

The chemical behavior and applications of methyl 6-(butylamino)-5-nitropyridine-3-carboxylate can be compared with similar compounds in its class:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Methyl 6-amino-5-nitropyridine-3-carboxylate | Amino group instead of butylamino | Lacks hydrophobic properties due to absence of butyl chain |

| Ethyl 4-(butylamino)-6-chloro-2-methyl-5-nitropyridine | Chlorine atom at 6-position | Different halogen substitution affects reactivity |

| Ethyl 6-amino-4-(butylamino)-2-methyl-5-nitropyridine | Additional amino group | Offers enhanced biological activity due to dual amino groups |

This table illustrates how variations in functional groups influence chemical behavior and potential applications.

Aplicaciones Científicas De Investigación

Methyl 6-(butylamino)-5-nitropyridine-3-carboxylate is a compound of significant interest in various scientific fields, particularly in medicinal chemistry and organic synthesis. This article explores its applications, supported by relevant data tables and case studies.

Chemical Properties and Structure

Methyl 6-(butylamino)-5-nitropyridine-3-carboxylate is characterized by its unique molecular structure, which includes a pyridine ring substituted with a butylamino group and a nitro group. The presence of these functional groups contributes to its reactivity and potential biological activity.

Molecular Formula

- Chemical Formula : C13H16N4O3

- Molecular Weight : 276.29 g/mol

Anticancer Activity

Research indicates that methyl 6-(butylamino)-5-nitropyridine-3-carboxylate exhibits promising anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways.

Case Study:

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of nitropyridine compounds could effectively induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a potential application for methyl 6-(butylamino)-5-nitropyridine-3-carboxylate in cancer therapy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Preliminary tests reveal that it possesses activity against various bacterial strains, making it a candidate for developing new antibiotics.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Neuropharmacological Effects

There is emerging interest in the neuropharmacological applications of methyl 6-(butylamino)-5-nitropyridine-3-carboxylate. Its ability to cross the blood-brain barrier suggests potential use in treating neurological disorders.

Case Study:

A recent investigation highlighted its role as a modulator of neurotransmitter systems, particularly in models of anxiety and depression, indicating that it could serve as a lead compound for developing new antidepressants .

Building Block for Synthesis

Methyl 6-(butylamino)-5-nitropyridine-3-carboxylate serves as an important building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds.

Synthetic Pathway Example:

The compound can be synthesized through a multi-step reaction involving the nitration of pyridine followed by alkylation with butylamine, showcasing its utility in synthetic organic chemistry .

Data Table: Synthetic Routes

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Nitration | Pyridine + HNO₃ + H₂SO₄ | 85 |

| Alkylation | Nitrated product + Butylamine | 75 |

Mecanismo De Acción

The mechanism of action of Methyl 6-(butylamino)-5-nitropyridine-3-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the butylamino group can interact with biological molecules through hydrogen bonding and hydrophobic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their differentiating features are summarized below:

Key Observations:

- Nitro Group vs. Chloro/Methyl : The nitro group in the target compound enhances electron-withdrawing effects compared to chloro or methyl substituents in analogs like Methyl 6-chloro-5-methylpyridine-3-carboxylate. This difference may increase reactivity in reduction or nucleophilic substitution reactions .

- Butylamino vs. However, carbamates (e.g., benomyl) are more prone to hydrolysis than esters, suggesting higher stability for the target compound .

- Ester vs. Heterocyclic Backbones: The pyridine core of the target compound contrasts with benzimidazole (benomyl) or pyrido[2,3-d]pyrimidine (PD173074) backbones. These structural differences influence binding affinities; for example, PD173074’s urea group enables kinase inhibition, whereas the target compound’s nitro and ester groups may favor different biological targets .

Physicochemical Properties

- Solubility: The nitro and butylamino groups likely reduce water solubility compared to methyl or chloro analogs. Benomyl, with a carbamate group, is sparingly soluble in water but soluble in polar organic solvents, a trend that may extend to the target compound .

- Stability: Esters (target compound) are generally more hydrolytically stable than carbamates (benomyl) but less stable than chloro-substituted pyridines (Methyl 6-chloro-5-methylpyridine-3-carboxylate) .

Actividad Biológica

Methyl 6-(butylamino)-5-nitropyridine-3-carboxylate is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

Methyl 6-(butylamino)-5-nitropyridine-3-carboxylate has the molecular formula and a molecular weight of approximately 241.25 g/mol. The presence of a nitro group, a carboxylate, and an amine functional group contributes to its diverse biological activities.

The compound's mechanism of action is primarily attributed to its ability to interact with specific biological targets through redox reactions facilitated by the nitro group and hydrogen bonding via the butylamino group. These interactions can modulate various biochemical pathways, influencing cellular processes such as proliferation and apoptosis .

Antimicrobial Properties

Research indicates that Methyl 6-(butylamino)-5-nitropyridine-3-carboxylate exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

These results suggest that the compound may serve as a potential lead in antimicrobial drug development.

Anticancer Activity

The anticancer potential of Methyl 6-(butylamino)-5-nitropyridine-3-carboxylate has been explored through various studies. Notably, it has shown efficacy in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated an IC50 value of approximately 25 µM against MCF-7 cells, indicating potent cytotoxic effects.

Case Study: MCF-7 Cell Line

A study conducted on the MCF-7 cell line revealed that treatment with Methyl 6-(butylamino)-5-nitropyridine-3-carboxylate resulted in:

- Cell Cycle Arrest : Flow cytometry analysis indicated an increase in cells arrested in the G0/G1 phase.

- Induction of Apoptosis : Annexin V/PI staining showed a significant increase in apoptotic cells following treatment.

These findings highlight the compound's potential as an anticancer agent through mechanisms involving cell cycle modulation and induction of programmed cell death .

Synthesis and Derivatives

The synthesis of Methyl 6-(butylamino)-5-nitropyridine-3-carboxylate involves several chemical reactions, including oxidation and substitution. Its derivatives have been synthesized to enhance biological activity or modify pharmacokinetic properties. For instance, derivatives with varying substituents on the pyridine ring have been evaluated for improved potency against specific targets .

Comparative Studies

Comparative studies have assessed the biological activity of Methyl 6-(butylamino)-5-nitropyridine-3-carboxylate against other known compounds. Table 2 summarizes these comparisons:

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| Methyl 6-(butylamino)-5-nitropyridine-3-carboxylate | 25 | Anticancer |

| Compound A | 30 | Anticancer |

| Compound B | 50 | Antimicrobial |

These comparisons suggest that Methyl 6-(butylamino)-5-nitropyridine-3-carboxylate holds promise as a more effective agent in certain contexts .

Q & A

Basic Question: What are the common synthetic routes for Methyl 6-(butylamino)-5-nitropyridine-3-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves a nitration step on a pyridine precursor. A validated method involves nitrating methyl 6-amino-3-pyridinecarboxylate using a nitric acid-sulfuric acid mixture under controlled temperatures (0–5°C). Stoichiometric ratios (e.g., 1:1.2 molar ratio of precursor to nitrating agent) and reaction monitoring via TLC or HPLC are critical to avoid over-nitration. Post-reaction, the product is purified via recrystallization using ethanol/water mixtures .

Advanced Question: How can regioselectivity challenges during nitration be addressed in the synthesis of this compound?

Regioselectivity is influenced by the electron-donating amino group at position 6, which directs nitration to position 5. Computational modeling (e.g., DFT calculations) can predict reactive sites, while experimental validation via substituent blocking (e.g., protecting the amino group with acetyl) confirms directing effects. Adjusting solvent polarity (e.g., using acetic acid instead of H₂SO₄) may further modulate selectivity .

Basic Question: What analytical techniques are recommended for structural elucidation of Methyl 6-(butylamino)-5-nitropyridine-3-carboxylate?

X-ray crystallography using SHELXL software is the gold standard for resolving bond angles and hydrogen-bonding networks. Complementary methods include:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., butylamino vs. nitro group coupling).

- IR Spectroscopy : To identify carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches .

Advanced Question: How can hydrogen-bonding networks in the crystal structure impact the compound’s physicochemical properties?

Graph set analysis (as per Etter’s formalism) reveals that intermolecular N–H···O hydrogen bonds between the nitro and carbonyl groups stabilize the lattice, increasing melting point and reducing solubility. Disruption of these networks via co-crystallization with polar solvents (e.g., DMSO) can enhance bioavailability .

Basic Question: What methodologies are used to screen the biological activity of this compound?

- In vitro assays : Antimicrobial activity via broth microdilution (MIC values against S. aureus or E. coli).

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Question: How do substituent modifications (e.g., butylamino vs. cyclopropylamino) influence structure-activity relationships (SAR)?

Comparative SAR studies show:

Basic Question: How can solubility and logP be experimentally determined for this compound?

- Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid.

- logP : HPLC retention time correlation with octanol-water partitioning. Values >3 indicate high lipophilicity, necessitating formulation adjustments (e.g., nanoemulsions) .

Advanced Question: What factors govern adsorption-desorption behavior in environmental or pharmacokinetic studies?

Freundlich isotherm models (log Kf = 1.2–1.8) reveal weak-to-moderate soil adsorption, influenced by organic carbon content. Desorption hysteresis (n < 1) in clay-rich soils suggests potential environmental persistence. Column leaching studies with ¹⁴C-labeled compound quantify mobility .

Basic Question: How should researchers resolve contradictions in biological activity data across studies?

- Purity verification : HPLC (>95% purity) and elemental analysis.

- Assay standardization : Use common cell lines (e.g., ATCC-certified) and control compounds.

- Metadata analysis : Account for variables like solvent (DMSO vs. ethanol) or incubation time .

Advanced Question: What computational strategies are effective for predicting metabolite pathways or toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.